N-Isovalerylglutamic acid

描述

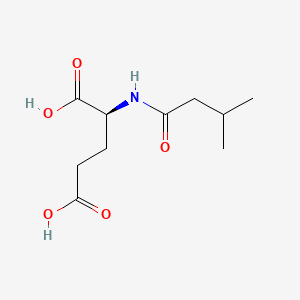

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(2S)-2-(3-methylbutanoylamino)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO5/c1-6(2)5-8(12)11-7(10(15)16)3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,11,12)(H,13,14)(H,15,16)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVIJONZMYVLAW-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80230106 | |

| Record name | N-Isovalerylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isovalerylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80154-63-8 | |

| Record name | N-(3-Methyl-1-oxobutyl)-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80154-63-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Isovalerylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080154638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Isovalerylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80230106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isovalerylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000726 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Origin of N Isovalerylglutamic Acid

The story of N-Isovalerylglutamic acid begins with the essential branched-chain amino acid, leucine (B10760876). The breakdown of leucine is a critical process for energy production and cellular maintenance.

Leucine Catabolism and Isovaleryl-CoA Formation

The catabolism of leucine is a multi-step process that primarily occurs within the mitochondria. ontosight.ai The initial steps involve the conversion of leucine to α-ketoisocaproate, which is then oxidatively decarboxylated to form isovaleryl-CoA . researchgate.net This thioester intermediate is a pivotal point in the pathway. wikipedia.org Under normal physiological conditions, isovaleryl-CoA is further metabolized by the enzyme isovaleryl-CoA dehydrogenase (IVD). researchgate.netwikipedia.org This enzyme catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, a crucial step in the complete degradation of leucine. ontosight.aimdpi.com

Role of Isovaleryl-CoA Dehydrogenase (IVD) Deficiency

A deficiency in the IVD enzyme, an inherited autosomal recessive disorder known as isovaleric acidemia (IVA), lies at the heart of this compound's story. nih.govresearchgate.net This genetic condition prevents the efficient conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA. wikipedia.orgfrontiersin.org The IVD enzyme, a flavoenzyme located in the mitochondrial matrix, is responsible for the α,β-dehydrogenation of isovaleryl-CoA. nih.gov Mutations in the IVD gene, located on chromosome 15q14–15, can lead to an inactive or unstable enzyme, disrupting the leucine catabolic pathway. nih.gov

Accumulation of Isovaleryl-CoA and Related Metabolites

The consequence of IVD deficiency is the significant accumulation of isovaleryl-CoA within the mitochondria. nih.govtaylorandfrancis.com This buildup triggers a cascade of alternative metabolic events as the body attempts to manage the excess of this potentially toxic compound. taylorandfrancis.com The accumulated isovaleryl-CoA is shunted into several secondary pathways, leading to the formation and excretion of various metabolites. mdpi.comresearchgate.net These include isovaleric acid, which gives a characteristic "sweaty feet" odor, 3-hydroxyisovaleric acid, and, importantly, conjugates with amino acids and carnitine. mdpi.comresearchgate.net The primary diagnostic markers for IVA are elevated levels of isovalerylglycine in the urine and isovalerylcarnitine (B1198194) in the plasma. nih.gov

Biosynthesis of this compound

Faced with an overabundance of isovaleryl-CoA, the body employs detoxification mechanisms, one of which is the formation of this compound.

Enzymatic Conjugation with L-Glutamate

This compound is synthesized through the enzymatic conjugation of the accumulating isovaleryl-CoA with the amino acid L-glutamate. ontosight.ainih.gov This reaction serves as a detoxification pathway, converting the reactive isovaleryl-CoA into a more water-soluble and excretable form. uva.nl The formation of this compound has been observed in the urine of individuals with isovaleric acidemia. nih.govnwu.ac.za

Role of N-Acetylglutamate Synthase (NAGS) in N-Isovalerylglutamate Formation

Research suggests that the enzyme N-acetylglutamate synthase (NAGS) plays a role in the formation of this compound. ontosight.ainih.govhee.nhs.uk NAGS is a mitochondrial enzyme that typically catalyzes the synthesis of N-acetylglutamate from acetyl-CoA and L-glutamate. wikipedia.orgnih.gov N-acetylglutamate is an essential activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, the first enzyme of the urea (B33335) cycle. nih.gov In the context of isovaleric acidemia, the high concentrations of isovaleryl-CoA can lead to this acyl-CoA acting as an alternative substrate for NAGS, resulting in the production of N-isovalerylglutamate instead of N-acetylglutamate. amsterdamumc.nlresearchgate.net This not only leads to the formation of the unusual metabolite but can also contribute to the hyperammonemia often seen in isovaleric acidemia due to the reduced synthesis of the urea cycle activator. nih.govresearchgate.net

Substrate Specificity and Enzyme Kinetics in Conjugation Reactions

Studies on the substrate specificity of NAGS have shown that while it has a high affinity for acetyl-CoA, other acyl-CoAs can also serve as substrates, albeit with lower efficiency. mdpi.com For instance, propionyl-CoA has been shown to be a more potent inhibitor and a better substrate for forming N-acylglutamates compared to branched-chain acyl-CoAs like isovaleryl-CoA. researchgate.netnih.gov Dicarboxylic short-chain acyl-CoAs exhibit the least inhibitory effect on NAGS. researchgate.netnih.gov

The kinetics of the conjugation reaction are influenced by the concentration of the available acyl-CoA. In isovaleric acidemia, the pathologically high levels of isovaleryl-CoA drive the reaction towards the formation of this compound. amsterdamumc.nl While NAGS from rat liver shows a high specificity for L-glutamate and acetyl-CoA, it can utilize other acyl donors and amino acid acceptors to a lesser extent. nih.gov For example, propionyl-CoA can act as an acyl donor at a rate of 4.3% compared to acetyl-CoA. nih.gov Similarly, other amino acids like glycine (B1666218) and L-glutamine can be acylated, but at much lower rates than L-glutamate. nih.gov

Below is a table summarizing the relative activity of rat liver N-acetylglutamate synthase with different acyl-CoA donors.

| Acyl-CoA Donor | Relative Activity (%) |

| Acetyl-CoA | 100 |

| Propionyl-CoA | 4.3 |

Data sourced from a study on purified rat liver N-acetylglutamate synthase. nih.gov

This demonstrates the enzyme's preference for acetyl-CoA but also its capacity to utilize other short-chain acyl-CoAs, providing a biochemical basis for the formation of this compound in conditions of isovaleryl-CoA accumulation.

Interplay with Other Metabolic Pathways

Impact on Urea Cycle Function and Hyperammonemia

A prominent and serious secondary complication of isovaleric acidemia is hyperammonemia, the toxic accumulation of ammonia (B1221849) in the blood. uva.nlnih.govnewenglandconsortium.org This condition arises not from a primary defect in the urea cycle itself, but from the inhibitory effects of accumulating metabolites on key enzymes. e-imd.orgnih.gov The metabolic block in isovaleric acidemia leads to a buildup of isovaleryl-CoA, the substrate for the deficient isovaleryl-CoA dehydrogenase enzyme. medlineplus.gov

Mechanism of Inhibition: Isovaleryl-CoA acts as a potent inhibitor of N-acetylglutamate synthase (NAGS). uva.nlresearchgate.netresearchgate.net NAGS is a critical mitochondrial enzyme that synthesizes N-acetylglutamate (NAG) from acetyl-CoA and glutamate. nih.govnih.gov NAG is an essential allosteric activator for carbamoyl phosphate synthetase I (CPS1), the enzyme that catalyzes the first and rate-limiting step of the urea cycle. uva.nlfiliere-g2m.fr

The inhibition of NAGS by isovaleryl-CoA leads to a cascade of effects:

Reduced N-acetylglutamate (NAG) Synthesis: The direct inhibition of NAGS curtails the production of NAG. uva.nle-imd.org

Impaired CPS1 Activation: Without sufficient NAG, CPS1 cannot be effectively activated. filiere-g2m.fr

Hyperammonemia: The consequent failure to adequately clear ammonia results in its accumulation in the bloodstream. nih.govnewenglandconsortium.org

This secondary hyperammonemia is a major contributor to the severe neurological symptoms, such as lethargy and coma, seen during metabolic crises in individuals with isovaleric acidemia. e-imd.orgmdpi.com Some research also suggests that the formation of this compound itself is linked to the inhibition of the urea cycle, as the enzyme responsible, NAGS, can use isovaleryl-CoA to produce this alternative conjugate instead of the vital N-acetylglutamate. nih.govnwu.ac.za

Connections to Branched-Chain Amino Acid Metabolism beyond Leucine

The primary metabolic disturbance in isovaleric acidemia is specific to the catabolism of leucine . medlineplus.gov The deficient enzyme, isovaleryl-CoA dehydrogenase, is unique to this pathway. mdpi.com Therefore, this compound, being a direct downstream product of abnormal leucine metabolism, does not directly participate in or interfere with the metabolic pathways of the other branched-chain amino acids (BCAAs), isoleucine and valine . researchgate.netmdpi.com

However, indirect connections and broader metabolic consequences can be observed:

General Amino Acid Depletion: During periods of acute metabolic distress, the body may enter a catabolic state, breaking down proteins and releasing all amino acids. More significantly, the detoxification process itself can lead to a depletion of various amino acids. Research has identified that the accumulating isovaleric acid can be conjugated not just with glycine and glutamic acid, but with at least 19 different amino acids, including valine and leucine itself. researchgate.netoup.comnih.gov This "scavenging" of other amino acids for detoxification can lead to their depletion. nih.gov

Shared Enzymatic Steps: While the specific block is in the leucine pathway, the initial steps of BCAA catabolism are shared. The first step for all three BCAAs is catalyzed by a common branched-chain aminotransferase. mdpi.com However, the defect in isovaleric acidemia occurs several steps later, after the pathways diverge. uva.nl

Recent metabolomic studies have associated elevated levels of BCAA metabolites, including this compound, with glycemic variability in postoperative patients, suggesting a broader role for these metabolites in metabolic regulation, though the mechanisms are still under investigation. diabetesjournals.org

Relationship with Detoxification Pathways

The very formation of this compound is a manifestation of the body's detoxification response to the accumulation of toxic isovaleryl-CoA and its derivative, isovaleric acid. researchgate.netal-edu.com When the normal catabolic pathway is blocked, the body must utilize alternative routes to eliminate the harmful excess of isovaleric acid.

Primary and Secondary Conjugation Pathways: The principal detoxification pathway for isovaleric acid is its conjugation with the amino acid glycine to form N-isovalerylglycine. nih.govmsdmanuals.com This reaction is catalyzed by glycine N-acyltransferase and produces a water-soluble, non-toxic compound that is readily excreted in the urine. e-imd.orgnih.gov

However, during acute metabolic crises, the amount of isovaleryl-CoA can overwhelm the capacity of the glycine conjugation pathway. e-imd.org This can be due to saturation of the enzyme or depletion of the available glycine pool. uniroma1.it In such situations, the body recruits secondary detoxification mechanisms.

The conjugation of isovaleric acid with glutamic acid to form this compound represents such an alternative pathway. nwu.ac.zaresearchgate.net This process, likely catalyzed by an N-acyltransferase such as N-acetylglutamate synthase, also converts the toxic organic acid into a more excretable form. nih.govnih.gov The presence of this compound in the urine of patients is a clear indicator that the primary glycine detoxification route is insufficient to handle the metabolic load. nwu.ac.za

Studies have shown that in addition to glycine and glutamic acid, isovaleric acid can be conjugated with a wide array of other amino acids, including serine, alanine, and others, highlighting the body's extensive effort to mitigate toxicity. uva.nloup.com

Key Research Findings on Detoxification Pathways

| Finding | Implication | Relevant Compounds |

|---|---|---|

| N-isovalerylglycine is the major urinary metabolite in isovaleric acidemia. e-imd.orgnih.gov | Glycine conjugation is the primary detoxification pathway for excess isovaleric acid. | Isovaleric acid, Glycine, N-isovalerylglycine, Isovaleryl-CoA |

| This compound is excreted in the urine of patients. nwu.ac.zaresearchgate.net | Glutamic acid conjugation serves as a secondary or alternative detoxification pathway. | Isovaleric acid, Glutamic acid, this compound, Isovaleryl-CoA |

| Glycine availability can become a limiting factor for detoxification. uniroma1.it | When glycine is depleted, the body relies more heavily on other conjugation partners like glutamic acid. | Glycine, Glutamic acid |

| At least 19 different amino acid conjugates of isovaleric acid have been identified. oup.comnih.gov | Demonstrates a broad and promiscuous detoxification response when primary pathways are overwhelmed. | Isovaleric acid, Various amino acids |

Analytical Methodologies for N Isovalerylglutamic Acid Quantification in Biological Matrices

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds, including metabolites like N-Isovalerylglutamic acid found in biological fluids. nih.gov Due to the polar and non-volatile nature of amino acid derivatives, a critical step in the GC-MS workflow is chemical derivatization, which increases the volatility and thermal stability of the analyte, making it suitable for gas chromatographic separation. thermofisher.com

Sample Preparation and Derivatization: The process typically begins with the extraction of organic acids from the biological matrix, such as urine or plasma. nih.gov A common procedure involves liquid-liquid extraction with an organic solvent like ethyl acetate (B1210297) after acidification of the sample. nih.gov To account for variability during sample preparation and analysis, a stable-isotope labeled internal standard is often added to the sample prior to extraction. nih.gov

Following extraction, the dried residue undergoes derivatization. Silylation is a frequent and effective method, employing reagents such as N,O,-bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.comnih.gov These reagents react with active hydrogens on the carboxyl and amino groups of this compound, replacing them with trimethylsilyl (B98337) (TMS) groups. nih.gov This process yields a less polar and more volatile derivative that can easily pass through the GC column. The reaction conditions, including temperature and time, are optimized to ensure complete derivatization. mdpi.com

Chromatographic Separation and Mass Spectrometric Detection: The derivatized sample is then injected into the GC-MS system. The separation is achieved on a capillary column, often with a non-polar or semi-polar stationary phase, such as a 5% phenyl methylpolysiloxane column. thermofisher.com The temperature of the GC oven is programmed to ramp up, allowing for the separation of different metabolites based on their boiling points and interaction with the column's stationary phase.

As the separated compounds elute from the GC column, they enter the mass spectrometer, which ionizes the molecules (typically through electron impact ionization) and separates the resulting fragments based on their mass-to-charge ratio (m/z). For quantitative analysis, selected-ion monitoring (SIM) is often employed. This mode increases sensitivity and specificity by monitoring only for specific fragment ions characteristic of the this compound derivative. mdpi.com

| Parameter | Typical Method | Purpose |

| Sample Type | Urine, Plasma | Biological matrix containing the analyte |

| Extraction | Liquid-Liquid Extraction (e.g., with Ethyl Acetate) | Isolate organic acids from the sample matrix |

| Derivatization Agent | Silylation reagents (e.g., BSTFA, MSTFA) | Increase volatility and thermal stability |

| GC Column | Capillary column (e.g., 5% phenyl methylpolysiloxane) | Separate derivatized metabolites |

| Ionization Mode | Electron Impact (EI) | Fragment the analyte for mass analysis |

| MS Detection Mode | Selected-Ion Monitoring (SIM) | Enhance sensitivity and specificity for quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has become a primary tool for targeted metabolite quantification due to its high sensitivity, specificity, and throughput, often without the need for chemical derivatization. thermofisher.comresearchgate.net This technique is particularly well-suited for analyzing polar and non-volatile compounds like this compound directly in complex biological matrices. nih.gov

Sample Preparation: Sample preparation for LC-MS/MS is typically simpler than for GC-MS. A common approach involves a straightforward protein precipitation step, where a solvent such as acetonitrile (B52724) or sulfosalicylic acid is added to the plasma or urine sample. thermofisher.com This removes larger protein molecules that could interfere with the analysis. The sample is then centrifuged, and the supernatant, containing the metabolites, is diluted and injected into the LC-MS/MS system. thermofisher.com The use of stable-isotope-labeled internal standards, added at the beginning of the sample preparation, is crucial for accurate quantification by correcting for matrix effects and analytical variability. nih.govchumontreal.qc.ca

Chromatographic Separation and Mass Spectrometric Detection: Chromatographic separation is essential to resolve this compound from other isomers and structurally similar compounds. Various column chemistries can be employed, including reversed-phase, hydrophilic interaction liquid chromatography (HILIC), or specialized amino acid columns. nih.goviroatech.com For instance, an Intrada Amino Acid column has been shown to be effective for separating a wide range of amino acids and their derivatives. nih.gov A gradient elution using a mixture of aqueous and organic mobile phases (e.g., water with formic acid and acetonitrile with formic acid) is used to separate the compounds over a typical run time of 10-20 minutes. nih.govresearchgate.net

The detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govosu.edu In MRM, the first quadrupole selects the specific precursor ion (the molecular ion of this compound), which is then fragmented in the second quadrupole (the collision cell). The third quadrupole selects a specific product ion (a characteristic fragment) for detection. chumontreal.qc.ca This two-stage mass filtering provides exceptional specificity, minimizing interferences from other compounds in the matrix. nih.gov The specific precursor-to-product ion transition is unique to the target analyte, allowing for highly reliable quantification. chumontreal.qc.ca

| Parameter | Typical Method | Purpose |

| Sample Preparation | Protein Precipitation (e.g., with Acetonitrile) | Remove interfering proteins |

| Internal Standard | Stable-isotope labeled this compound | Ensure accurate quantification |

| LC Column | Specialized Amino Acid or HILIC column | Separate the analyte from isomers and matrix components |

| Mobile Phases | Acetonitrile/Water with additives (e.g., Formic Acid) | Elute compounds from the LC column |

| Ionization Mode | Electrospray Ionization (ESI) | Generate molecular ions in the gas phase |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provide high specificity and sensitivity for quantification |

Untargeted Metabolomics and Metabolite Profiling Applications

Untargeted metabolomics aims to measure a broad spectrum of small molecules in a biological sample to gain a comprehensive snapshot of the metabolic state. metbio.net This hypothesis-generating approach has been instrumental in identifying novel biomarkers and understanding the pathophysiology of diseases, including inborn errors of metabolism like isovaleric acidemia. researchgate.netmetbio.net In this context, this compound is one of many metabolites profiled to characterize the biochemical phenotype of the disorder.

In isovaleric acidemia, the deficiency of the enzyme isovaleryl-CoA dehydrogenase leads to the accumulation of isovaleryl-CoA. nih.govmdpi.com The body attempts to detoxify this excess by conjugating it with amino acids, primarily glycine (B1666218) to form isovalerylglycine, but also with glutamic acid to form this compound. nih.govwikipedia.org Untargeted metabolomic analyses of urine from affected individuals consistently show a significant elevation of these acyl-amino acid conjugates. nih.gov

These profiling studies, typically performed using high-resolution mass spectrometry platforms like LC-QTOF-MS (Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry) or GC-MS, capture data on thousands of metabolic features simultaneously. researchgate.net The resulting complex datasets are then analyzed using multivariate statistical methods, such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA), to identify the metabolites that differ significantly between patients and healthy controls. This compound, along with isovaleric acid, 3-hydroxyisovaleric acid, and isovalerylglycine, serves as a key diagnostic marker within the metabolic signature of isovaleric acidemia. frontiersin.org

Standardization of Metabolomic Protocols for this compound Analysis

The reproducibility and comparability of metabolomics data across different laboratories and studies are significant challenges. To deliver reliable quantitative data for metabolites like this compound, the standardization and harmonization of analytical protocols are essential. metbio.net This involves establishing best practices for all stages of the analytical process, from sample collection to data analysis. metbio.net

Key Areas for Standardization:

Sample Collection and Handling: Protocols should specify the type of sample (e.g., random or first-morning urine), collection containers, and storage conditions (e.g., freezing at -80°C) to minimize pre-analytical variability. metbio.net

Sample Preparation: The extraction and derivatization procedures must be clearly defined and consistently followed. The addition of appropriate internal standards at the beginning of the workflow is a critical step to control for analytical variance. metbio.net For urine analysis, a common practice is to normalize the sample volume to the creatinine (B1669602) concentration to account for variations in urine dilution. metbio.net

Analytical Method: The specific parameters for the GC-MS or LC-MS/MS method, including the column, mobile phases/temperature gradients, and mass spectrometer settings, must be meticulously documented.

Data Processing and Normalization: The methods used for peak integration, calibration, and data normalization need to be standardized. Normalization strategies can include correction to internal standards, sample volume/weight, or total signal intensity to ensure that observed differences are biological rather than technical in origin.

Quality Control: Regular analysis of quality control (QC) samples, which can be pooled samples or certified reference materials, is necessary to monitor the performance and stability of the analytical platform over time.

By establishing and adhering to standardized operating procedures, clinical and research laboratories can ensure the generation of high-quality, comparable data for this compound, which is vital for reliable clinical diagnosis and advancing the understanding of metabolic diseases.

N Isovalerylglutamic Acid As a Biomarker in Inherited Metabolic Disorders

Diagnostic Significance in Isovaleric Acidemia (IVA)

The identification of this and other secondary metabolites can assist in confirming the diagnosis, particularly when the primary markers present with ambiguous results. nih.gov The accumulation of these compounds is a direct consequence of the deficient activity of the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD), which is central to the metabolic pathway of the amino acid leucine (B10760876). nih.govmedlineplus.gov

Discriminatory Power in Metabolomics Studies

In the context of metabolomics, the diagnostic power for IVA lies in the comprehensive metabolic signature created by the accumulation of isovaleryl-CoA derivatives, rather than the elevation of a single compound. While isovalerylglycine and isovalerylcarnitine (B1198194) are the most prominent and quantitatively significant biomarkers, N-isovalerylglutamic acid is part of a panel of metabolites that collectively provide a robust and specific fingerprint for IVA.

Differentiation from Other Organic Acidemias

The differentiation of Isovaleric Acidemia from other organic acidemias is critically dependent on the specific pattern of nonvolatile organic acids found in the urine. medlink.com While conditions like propionic acidemia and methylmalonic acidemia share clinical features such as metabolic acidosis and hyperammonemia, their biochemical profiles are distinct. medlink.com

This compound, as a specific conjugate of isovaleric acid, is characteristic of IVA and is not typically found in other organic acidemias. For instance, newborn screening may identify elevated C5-carnitine, which can also be indicative of 2-methylbutyryl-CoA dehydrogenase deficiency (SBCADD). revvity.comwvdhhr.org In such cases, further analysis of urinary organic acids is required for differentiation. The presence of this compound alongside isovalerylglycine would point towards IVA, whereas patients with SBCADD excrete metabolites like 2-methylbutyrylglycine. revvity.com Therefore, the identification of this compound, as part of the unique urinary metabolite profile, plays a supportive role in the differential diagnosis of organic acidemias.

| Disorder | Primary Biomarkers | Key Differentiating Metabolites |

|---|---|---|

| Isovaleric Acidemia (IVA) | Isovalerylglycine, Isovalerylcarnitine (C5) | This compound, 3-Hydroxyisovaleric acid |

| Propionic Acidemia | Propionylcarnitine (C3), Methylcitrate | 3-Hydroxypropionate, Tiglylglycine |

| Methylmalonic Acidemia | Propionylcarnitine (C3), Methylmalonic acid | Methylmalonic acid |

| 2-Methylbutyryl-CoA Dehydrogenase Deficiency (SBCADD) | 2-Methylbutyrylcarnitine (C5) | 2-Methylbutyrylglycine |

Assessment in Untreated vs. Treated Patient Profiles

The biochemical profile of an IVA patient changes significantly with the implementation of treatment, which typically involves a low-protein diet restricted in leucine, and supplementation with glycine (B1666218) and L-carnitine. revvity.comresearchgate.net In an untreated state, or during periods of metabolic decompensation triggered by illness or increased protein intake, the accumulation of isovaleryl-CoA leads to a marked increase in the urinary excretion of its derivatives, including this compound. nih.gove-imd.org

During acute metabolic crises, the levels of all isovaleric acid metabolites are expected to be at their highest. With effective treatment, the production of isovaleryl-CoA is reduced, leading to a decrease in the concentration of its downstream metabolites. While isovalerylglycine levels often remain elevated even after recompensation, other metabolites like 3-hydroxyisovaleric acid are typically only elevated during acute decompensation. medlink.com It is expected that this compound levels would also decrease significantly in a well-managed, treated patient compared to an untreated patient or one in a catabolic state, reflecting a reduced metabolic burden.

Role in Disease Monitoring and Treatment Efficacy Evaluation

The primary tools for routine monitoring of disease status and the effectiveness of treatment in IVA are the quantification of plasma amino acids and acylcarnitine profiles, specifically isovalerylcarnitine (C5). e-imd.org Urinary organic acid analysis, which measures isovalerylglycine, is also a key component of follow-up. e-imd.org These markers provide a direct indication of metabolic control and the patient's response to dietary restrictions and supplementation.

Currently, this compound is not established as a standard biomarker for the routine monitoring of treatment efficacy. nih.gov While its levels are expected to fluctuate with the patient's metabolic state, the focus of clinical management and therapeutic monitoring remains on the more abundant and well-characterized primary biomarkers. Clinical observation for signs of metabolic decompensation, alongside regular measurement of isovalerylcarnitine and isovalerylglycine, forms the cornerstone of long-term patient management. virginia.gov

Potential as a Prognostic Indicator

The prognosis in Isovaleric Acidemia is influenced by several factors, including the age at diagnosis, the severity of the initial clinical presentation, and the patient's specific genotype. mdpi.com Newborn screening programs have significantly improved outcomes by allowing for early diagnosis and treatment before the onset of severe metabolic decompensation. medlink.comnih.gov

A correlation has been established between the levels of the primary biomarkers and the severity of the disease phenotype. For example, higher concentrations of isovalerylcarnitine and isovalerylglycine are associated with a more severe metabolic phenotype, while individuals with a common recurring missense mutation (c.932C>T; A282V) tend to have milder biochemical abnormalities and may remain asymptomatic. nih.govnih.gov

| Metabolic Phenotype | Newborn Blood Spot C5 Acylcarnitine (µmol/L) | Urine Isovalerylglycine (mmol/mol creatinine) |

|---|---|---|

| Metabolically Mild/Intermediate | 0.8 to 6 | 15 to 195 |

| Metabolically Severe | Up to 21.7 | Up to 3300 |

Data derived from Ensenauer et al., 2004, as cited in Vockley and Ensenauer, 2006. nih.gov

Cellular and Molecular Mechanisms of N Isovalerylglutamic Acid Involvement

Impact on Mitochondrial Function and Energy Production

The pathophysiology of N-isovalerylglutamic acid is intrinsically linked to mitochondrial function, as the primary enzymatic defect in Isovaleric Acidemia resides within the mitochondria. nih.gov The enzyme isovaleryl-CoA dehydrogenase (IVD) is located in the mitochondrial matrix and is essential for processing leucine (B10760876). nih.gov A deficiency in IVD disrupts the normal metabolic flux, leading to an accumulation of isovaleryl-CoA. This accumulation has significant consequences for mitochondrial energy production.

The IVD enzyme is part of the acyl-CoA dehydrogenase family, which transfers electrons to the electron transport chain via the electron-transfer flavoprotein (ETF) and ETF:ubiquinone oxidoreductase (ETFQO) system. nih.gov Therefore, a blockage at the IVD step can impair the delivery of reducing equivalents from leucine catabolism into the respiratory chain, thereby affecting ATP synthesis.

Table 1: Effects of N-Acyl Amino Acids (NAAs) on Mitochondrial Bioenergetics in Human Adipocytes

| Parameter | Observation | Reference |

|---|---|---|

| Mitochondrial Respiration | Potently induce uncoupled respiration (proton leak). | nih.gov |

| ATP-Linked Respiration | Significantly reduced. | nih.gov |

| Maximal Oxidation Rates | Significantly reduced at concentrations >25 µM. | nih.gov |

| Mitochondrial Coupling Efficiency | Significantly reduced. | nih.gov |

This table summarizes the general bioenergetic effects observed for neutral N-acyl amino acids, providing a mechanistic framework for the potential impact of this compound.

Contribution to Oxidative Stress Pathways

The metabolic disruption leading to the formation of this compound is associated with the induction of oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com In the context of Isovaleric Acidemia, the accumulation of isovaleric acid (IVA) and its conjugates, such as isovalerylglycine (IVG), has been shown to trigger oxidative damage. nih.govresearchgate.net

In vitro studies using brain cortex from young rats have provided specific insights into these mechanisms. Key findings include:

Lipid Peroxidation : Isovalerylglycine (IVG), a structurally similar conjugate to this compound, significantly increased markers of lipid peroxidation, indicating damage to cell membranes. nih.govresearchgate.net This effect was dependent on cytosolic mechanisms, as it was not observed in isolated mitochondrial preparations. nih.gov

Antioxidant Depletion : IVG was also found to decrease the concentration of glutathione (B108866) (GSH), a critical intracellular antioxidant responsible for neutralizing ROS. nih.govresearchgate.net

Protein Oxidation : The precursor molecule, isovaleric acid, induced the formation of carbonyl groups, a marker of protein oxidation, in both cytosolic and mitochondrial fractions of the rat brain. nih.gov

These findings collectively indicate that the metabolites accumulating in IVA, the condition where this compound is found, create a state of oxidative stress through both lipid and protein damage and the depletion of antioxidant defenses. researchgate.net This oxidative damage is considered a contributing factor to the neuropathology observed in Isovaleric Acidemia. nih.gov

Table 2: In Vitro Effects of Isovaleric Acidemia Metabolites on Oxidative Stress Markers in Rat Cerebral Cortex

| Metabolite | Parameter Measured | Cellular Fraction | Result | Reference |

|---|---|---|---|---|

| Isovalerylglycine (IVG) | Lipid Peroxidation (TBA-RS) | Supernatant (Cytosol) | Significant Increase | nih.govresearchgate.net |

| Isovalerylglycine (IVG) | Glutathione (GSH) Levels | Supernatant (Cytosol) | Significant Decrease | nih.govresearchgate.net |

| Isovaleric Acid (IVA) | Protein Carbonylation | Supernatant & Mitochondria | Significant Increase | nih.gov |

This table details the specific pro-oxidant effects of metabolites that accumulate alongside this compound in Isovaleric Acidemia.

Interactions with Enzymatic Systems and Metabolic Flux

The formation of this compound is a direct consequence of altered enzymatic activity and the subsequent rerouting of metabolic flux. The central enzymatic defect is the reduced activity of isovaleryl-CoA dehydrogenase (IVD) . nih.gov This enzyme's failure to convert isovaleryl-CoA to 3-methylcrotonyl-CoA causes a metabolic bottleneck. newenglandconsortium.org

The accumulation of the substrate, isovaleryl-CoA, has significant downstream effects on other enzymatic systems:

Inhibition of the Urea (B33335) Cycle : Isovaleryl-CoA is known to inhibit N-acetylglutamate synthetase (NAGS) . nih.govresearchgate.net NAGS produces N-acetylglutamate, an essential allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I, the first committed step of the urea cycle. Inhibition of NAGS impairs the detoxification of ammonia (B1221849), leading to the secondary hyperammonemia often seen during acute metabolic crises in IVA. nih.gov

Activation of Detoxification Pathways : To mitigate the toxicity of accumulating isovaleric acid, the body utilizes alternative enzymatic pathways. Isovaleryl-CoA is hydrolyzed to isovaleric acid, which is then conjugated with amino acids for excretion. The formation of isovalerylglycine is catalyzed by glycine-N-acylase . nih.gov Similarly, the formation of this compound represents the conjugation of isovaleric acid with glutamic acid, a process mediated by a likely related N-acyl-amino acid synthetase activity. This rerouting of metabolic flux towards conjugation pathways is a key feature of the disease.

The broader regulation of N-acyl amino acids involves a cooperative enzymatic system. The enzymes peptidase M20 domain containing 1 (PM20D1) , a secreted hydrolase, and fatty acid amide hydrolase (FAAH) have been identified as key regulators of N-acyl amino acid levels in vivo, contributing to both their synthesis and degradation. nih.gov

This demonstrates that the presence of this compound is indicative of a profound shift in metabolic flux, driven by the primary deficiency of IVD and resulting in the inhibition of critical enzymes like NAGS and the compensatory activation of conjugation pathways.

Table 3: Key Enzymes Involved in the Metabolism and Pathophysiology of this compound

| Enzyme | Role/Interaction | Consequence of Altered Activity | Reference |

|---|---|---|---|

| Isovaleryl-CoA Dehydrogenase (IVD) | Catalyzes a key step in leucine catabolism. | Deficiency leads to isovaleryl-CoA accumulation. | nih.govmedlink.com |

| N-Acetylglutamate Synthetase (NAGS) | Essential for urea cycle function. | Inhibited by excess isovaleryl-CoA. | nih.govresearchgate.net |

| Glycine-N-acylase / N-acyl-amino acid synthetases | Catalyze conjugation of isovaleric acid with amino acids. | Increased flux leads to formation of isovalerylglycine and this compound. | nih.gov |

| PM20D1 / FAAH | Regulate endogenous levels of N-acyl amino acids. | Modulate the balance of this compound synthesis and degradation. | nih.gov |

Research Models and Experimental Approaches

In Vitro Cellular Models for Studying N-Isovalerylglutamic Acid Metabolism

In vitro cellular models, particularly patient-derived cell lines, have been instrumental in understanding the fundamental metabolic defects that lead to the accumulation of this compound.

Cultured skin fibroblasts obtained from individuals with isovaleric acidemia are a cornerstone of in vitro research. These cells harbor the same genetic mutations in the IVD gene as the patient, leading to a deficiency in the isovaleryl-CoA dehydrogenase (IVD) enzyme. This enzymatic block results in the upstream accumulation of isovaleryl-CoA, the precursor that is subsequently conjugated to glutamic acid to form this compound.

Studies utilizing these fibroblast models have been pivotal in:

Confirming the Enzymatic Defect: Early research conclusively demonstrated the deficiency of IVD activity in fibroblasts from IVA patients, providing a direct cellular system to study the consequences of this defect.

Investigating Metabolic Pathways: By incubating these cells with stable isotope-labeled precursors, such as leucine (B10760876), researchers can trace the metabolic fate of isovaleryl-CoA and identify the formation of various downstream metabolites, including this compound.

Evaluating Therapeutic Strategies: These cellular models offer a platform to test the efficacy of potential therapeutic agents. For instance, the ability of compounds to enhance residual IVD activity or promote alternative detoxification pathways for isovaleryl-CoA can be assessed.

Table 1: Characteristics of In Vitro Cellular Models for this compound Research

| Model Type | Description | Key Research Applications |

| Patient-Derived Fibroblasts | Skin cells cultured from individuals with isovaleric acidemia, carrying the disease-causing mutations. | Elucidating the consequences of IVD deficiency, tracing metabolic pathways, and screening potential therapeutic compounds. |

| Lymphocytes | Blood-derived cells that can also be used to assess enzymatic activity and metabolic profiles in IVA. | Diagnostic screening and biochemical studies of isovaleric acid metabolism. |

| Genetically Engineered Cell Lines | Cell lines (e.g., HEK293, HepG2) in which the IVD gene has been knocked out or mutated using techniques like CRISPR-Cas9. | Creating a controlled system to study the specific effects of IVD deficiency and the formation of this compound without the confounding genetic background of patient cells. |

In Vivo Animal Models for Investigating Pathophysiological Roles

To understand the systemic effects and pathophysiological roles of this compound and other accumulating metabolites in isovaleric acidemia, researchers utilize in vivo animal models that recapitulate key aspects of the human disease.

The most significant in vivo model for studying isovaleric acidemia is the Ivd knockout (KO) mouse . This genetically engineered mouse model has a targeted disruption of the Ivd gene, leading to a deficiency in the isovaleryl-CoA dehydrogenase enzyme, similar to human IVA patients. This model has been crucial for investigating the in vivo consequences of the disease.

Key findings and applications of the Ivd KO mouse model include:

Biochemical Phenotype: Ivd KO mice exhibit the characteristic biochemical abnormalities of IVA, including elevated levels of isovaleric acid and its conjugates in blood and tissues. This provides a platform to study the in vivo production and distribution of this compound.

Pathophysiological Studies: Researchers can use this model to investigate the long-term consequences of metabolite accumulation on various organs, particularly the brain, as neurological symptoms are a major feature of IVA.

Therapeutic Testing: The Ivd KO mouse is an invaluable tool for the preclinical evaluation of novel therapeutic strategies. This includes testing the efficacy of dietary interventions, gene therapies, and pharmacological agents aimed at reducing the toxic metabolite load.

In addition to genetically engineered models, rodent models have been used to study the acute neurotoxic effects of the metabolites that accumulate in IVA. For example, direct administration of isovaleric acid to rats has been shown to induce oxidative stress in the brain, providing insights into the potential mechanisms of neurotoxicity in isovaleric acidemia. While these studies may not directly measure this compound, they help to understand the broader pathological context in which this compound is formed.

Table 2: In Vivo Animal Models in this compound Research

| Model Type | Description | Key Research Applications |

| Ivd Knockout (KO) Mouse | A mouse model with a genetically deleted Ivd gene, leading to a deficiency in isovaleryl-CoA dehydrogenase. | Studying the chronic pathophysiological effects of IVA, investigating the in vivo metabolism of isovaleryl-CoA, and preclinical testing of therapeutic interventions. |

| Rat Models of Acute Toxicity | Administration of high levels of isovaleric acid to rats to study immediate toxic effects. | Investigating the mechanisms of neurotoxicity and other organ damage associated with the acute metabolic crises in IVA. |

Computational and In Silico Modeling of this compound Pathways

Computational and in silico modeling approaches are increasingly being used to complement in vitro and in vivo studies of metabolic disorders like isovaleric acidemia. These models provide a quantitative framework to understand the complex dynamics of metabolic pathways and to predict the effects of genetic mutations and therapeutic interventions.

For this compound and its related pathways, in silico modeling can be applied in several ways:

Metabolic Flux Analysis: This approach can be used to model the flow of metabolites through the leucine catabolic pathway. By integrating experimental data from cellular or animal models, it is possible to predict how the deficiency of IVD alters metabolic fluxes and leads to the shunting of isovaleryl-CoA towards the formation of this compound.

Kinetic Modeling: Kinetic models of the enzymes involved in leucine metabolism, including IVD and the enzymes responsible for the conjugation of isovaleryl-CoA, can be developed. These models can simulate the dynamic changes in metabolite concentrations over time and predict how different mutations in the IVD gene affect enzyme function and, consequently, the production of this compound.

Molecular Docking and Dynamics: These computational techniques can be used to study the interaction of isovaleryl-CoA with various enzymes at the atomic level. For example, docking studies could predict which enzymes are likely to be responsible for the conjugation of isovaleryl-CoA with glutamic acid. Molecular dynamics simulations can provide insights into how pathogenic mutations affect the structure and stability of the IVD enzyme.

While specific in silico models focusing exclusively on this compound are still emerging, the broader application of these computational tools to the study of isovaleric acidemia provides a powerful means to generate hypotheses and guide future experimental research.

Table 3: Computational and In Silico Approaches in this compound Research

| Modeling Approach | Description | Potential Applications |

| Metabolic Flux Analysis | A quantitative framework to analyze the flow of metabolites through a metabolic network. | Predicting the redistribution of metabolic fluxes in IVA and quantifying the production of this compound. |

| Kinetic Modeling | Mathematical models that describe the rates of enzymatic reactions and changes in metabolite concentrations over time. | Simulating the dynamic behavior of the leucine catabolic pathway and predicting the impact of IVD mutations on metabolite levels. |

| Molecular Docking and Dynamics | Computational methods to predict the binding of small molecules to proteins and to simulate the motion of biomolecules. | Identifying potential enzymes involved in this compound synthesis and understanding the molecular basis of IVD dysfunction. |

Advanced Academic and Clinical Research Perspectives

Integrated Omics Approaches (e.g., Metabolomics with Proteomics, Genomics)

Integrated omics represents a powerful approach in the study of metabolic disorders, combining data from different high-throughput technologies to provide a more comprehensive understanding of disease mechanisms. frontiersin.org In the context of N-Isovalerylglutamic acid, which is a metabolite, the integration of metabolomics with proteomics and genomics is crucial for elucidating the complex pathophysiology of conditions like Isovaleric Acidemia (IVA). nih.govunav.edu Metabolomics allows for the direct measurement of this compound and other related compounds in biological fluids, providing a real-time snapshot of the metabolic state. mdpi.com

A multiomics approach can integrate datasets from genomics (analyzing the IVD gene mutations), proteomics (quantifying the expression and stability of the isovaleryl-CoA dehydrogenase enzyme), and metabolomics (measuring the downstream accumulation of metabolites like this compound). frontiersin.orgresearchgate.net For instance, research has demonstrated that combining plasma protein (proteome) and urine metabolite (metabolome) data can yield high accuracy in predictive models for complex conditions. researchgate.net In one such integrated analysis, this compound was identified as a significant urinary metabolite. researchgate.net This strategy allows researchers to connect specific genetic variants to their functional consequences on enzyme activity and, subsequently, to the precise metabolic signature of the patient. nih.gov By correlating the altered metabolites and proteins to the underlying genetic defects, researchers can better understand the network of interactions that lead to the disease phenotype. frontiersin.orgmdpi.com

Table 1: Application of Integrated Omics in this compound Research

| Omics Field | Object of Study | Application to this compound | Potential Insights |

|---|---|---|---|

| Genomics | DNA, Genes (e.g., IVD gene) | Identification of mutations causing isovaleryl-CoA dehydrogenase deficiency. | Correlation of specific genotypes with disease severity. |

| Proteomics | Proteins (e.g., IVD enzyme) | Quantification of residual enzyme expression and stability. | Understanding how mutations affect enzyme structure and function. |

| Metabolomics | Metabolites (e.g., this compound) | Quantification of this compound and other derivatives in blood and urine. | Biomarker for disease diagnosis, monitoring, and therapeutic response. |

| Integrated Omics | Combined DNA, protein, and metabolite data | Linking IVD mutations to enzyme dysfunction and specific metabolite profiles. | Comprehensive understanding of genotype-phenotype relationships and identification of novel therapeutic targets. |

Longitudinal Studies on this compound Profiles in Patient Cohorts

Longitudinal studies, which follow the same individuals over an extended period, are essential for understanding the natural history and therapeutic response in patients with metabolic disorders characterized by the accumulation of this compound. mdpi.com These studies allow researchers to monitor the levels of this and other key metabolites, such as isovalerylcarnitine (B1198194) and isovalerylglycine, in response to dietary management, therapeutic interventions, and periods of metabolic stress like illness. nih.gov

A long-term follow-up of Polish patients with Isovaleric Acidemia (IVA) demonstrated that early diagnosis and proper management led to satisfactory clinical and neurological outcomes. nih.gov Although early treatment did not completely prevent metabolic decompensations, these episodes were milder in nature. nih.gov Another 10-year case study meticulously documented the clinical course and therapeutic response of a patient, showing that sustained treatment could lead to normal development without sequelae. nih.govresearchgate.net Such studies are critical for refining treatment protocols and establishing reliable biomarkers for monitoring disease control. nih.gov The data gathered helps to understand the variability in the disease course, even among patients with the same genetic mutation, highlighting the influence of environmental factors and adherence to treatment. nih.govnwu.ac.za

Table 2: Hypothetical Longitudinal Data for a Patient with Isovaleric Acidemia

| Time Point | Clinical Status | Dietary Adherence | Urine this compound (mmol/mol creatinine) | Plasma Isovalerylcarnitine (µmol/L) |

|---|---|---|---|---|

| Diagnosis (Age 2 weeks) | Acute metabolic crisis | N/A | High | >20 |

| 6 Months | Stable | Good | Moderately Elevated | 5-10 |

| 2 Years | Stable | Excellent | Slightly Elevated | 2-5 |

| 2.5 Years | Intercurrent illness (fever) | Poor (reduced intake) | High | >15 |

| 5 Years | Stable, normal development | Good | Slightly Elevated | 3-6 |

Therapeutic Interventions Targeting this compound Accumulation

The primary goal of therapeutic interventions for disorders involving this compound accumulation is to reduce the production of its precursor, isovaleryl-CoA, and to enhance the detoxification and excretion of isovaleric acid. nih.govmedlink.com This is achieved through a multi-faceted approach involving dietary management and supplementation.

Dietary Leucine (B10760876) Restriction : Since isovaleryl-CoA is a product of leucine metabolism, restricting the intake of this essential amino acid is a cornerstone of therapy. mdpi.commedlineplus.gov This is typically achieved through a low-protein diet and, in some cases, the use of specialized medical formulas that are free of leucine. oaanews.orge-imd.org The goal is to provide enough protein for normal growth and development while preventing the buildup of toxic metabolites. nih.gov

L-Carnitine Supplementation : L-carnitine plays a crucial role in detoxifying isovaleryl-CoA. oaanews.org It conjugates with isovaleryl-CoA to form isovalerylcarnitine, a non-toxic compound that is readily excreted in the urine. nih.govnih.gov This intervention not only removes the toxic precursor but also helps to prevent a secondary carnitine deficiency, which is common in these patients. nih.gov Studies have shown that L-carnitine treatment can reduce free isovaleric acid levels, particularly during acute metabolic decompensation. nih.gov

L-Glycine Supplementation : The body has a natural detoxification pathway that uses the amino acid glycine (B1666218) to conjugate with isovaleryl-CoA, forming isovalerylglycine, which is also excreted in the urine. nih.govoaanews.org Supplementing with L-glycine enhances this pathway, increasing the conversion of the toxic compound into an excretable, non-toxic form. nih.gov Research indicates that as the glycine dose increases, the excretion of isovalerylglycine also increases, although excessive doses might inhibit the conjugation process. nih.govnih.gov

These interventions work synergistically to manage the metabolic imbalance, prevent acute crises, and support long-term health. mdpi.come-imd.org

Table 3: Summary of Therapeutic Interventions

| Intervention | Mechanism of Action | Target Metabolite | Outcome |

|---|---|---|---|

| Dietary Leucine/Protein Restriction | Reduces the substrate for isovaleryl-CoA production. oaanews.org | Isovaleryl-CoA | Decreased formation of isovaleric acid and its derivatives. mdpi.com |

| L-Carnitine Supplementation | Conjugates with isovaleryl-CoA to form isovalerylcarnitine. nih.gov | Isovaleryl-CoA | Increased excretion of non-toxic isovalerylcarnitine. nih.gov |

| L-Glycine Supplementation | Conjugates with isovaleryl-CoA to form isovalerylglycine. oaanews.org | Isovaleryl-CoA | Increased excretion of non-toxic isovalerylglycine. nih.gov |

Elucidation of Residual Enzyme Activity and Its Correlation with this compound Levels

Isovaleric acidemia (IVA) is caused by mutations in the IVD gene, which provides instructions for making the mitochondrial enzyme isovaleryl-CoA dehydrogenase (IVD). mdpi.commedlineplus.gov This enzyme is responsible for a key step in the breakdown of leucine. amc.nl Mutations in the IVD gene can lead to the production of an unstable or inactive enzyme, resulting in reduced or absent IVD activity. medlineplus.gov The amount of remaining, or "residual," enzyme activity is a critical factor in determining the severity of the disease. nih.gov

A strong correlation often exists between the level of residual IVD activity and the patient's biochemical phenotype, including the concentration of metabolites like this compound and its precursors. nih.gov

Severe Phenotype : Patients with mutations that cause a nearly complete lack of IVD enzyme activity typically present with the severe, acute neonatal form of IVA. nwu.ac.zafrontiersin.org They experience significant accumulation of isovaleric acid and its derivatives, leading to profound metabolic crises. nih.gov

Mild Phenotype : Conversely, some mutations allow for a degree of residual enzyme activity. A well-studied example is the common c.932C>T (p.A282V) mutation, which is associated with a mild biochemical phenotype. nih.gov Individuals with this mutation have a partially active enzyme, leading to less pronounced accumulation of metabolites. nih.gov Many of these individuals are identified through newborn screening and may remain asymptomatic. mdpi.comnih.gov

Characterizing the functional impact of different IVD variants is crucial for diagnosis and prognosis. nih.gov Studies on fibroblasts from patients or using cell culture models can quantify the impact of specific mutations on IVD protein levels and enzymatic function. nih.gov This allows for a clearer understanding of the genotype-phenotype correlation, linking a specific genetic makeup to the resulting metabolic profile and clinical outcome. frontiersin.org

Table 4: Correlation of IVD Genotype with Enzyme Activity and Biochemical Phenotype

| Genotype (Example Mutation) | Effect on IVD Enzyme | Residual Activity | Typical Biochemical Phenotype |

|---|---|---|---|

| Homozygous for p.G123R | Markedly reduced steady-state protein level. nwu.ac.za | Nearly complete lack of activity. nwu.ac.za | Severe; high accumulation of isovalerylcarnitine and isovalerylglycine. nih.gov |

| Compound heterozygous for p.A282V | Partially active enzyme with altered catalytic properties. nih.gov | Partial/Reduced | Mild; mild to moderate elevation of metabolites. nih.gov |

| Homozygous for p.Arg337Gln | Reduced IVD protein and activity. nih.gov | Significantly Reduced | Severe |

| Wild Type (No mutation) | Stable, fully functional enzyme. | Normal (100%) | Normal; no significant accumulation of metabolites. |

常见问题

Q. How can contradictory data on this compound’s metabolic pathways be resolved in in vitro vs. in vivo models?

- Methodological Answer : Discrepancies often arise from differences in enzyme expression (e.g., acylase vs. peptidase activity). Use isotopic tracing (¹³C-labeled compound) in hepatocyte cultures and murine models to track metabolite flux. Compare kinetic parameters (Km, Vmax) across systems and apply hierarchical clustering (Table 1 in ) to identify species-specific metabolic nodes. Validate findings with CRISPR-edited cell lines lacking key enzymes .

Q. What statistical approaches are optimal for analyzing clustered data in studies investigating this compound’s role in cellular signaling?

- Methodological Answer : For nested data (e.g., multiple observations per cell culture), use mixed-effects models to account for intra-cluster correlation. Apply false discovery rate (FDR) corrections for high-throughput datasets (e.g., RNA-seq). Sensitivity analyses (e.g., bootstrapping) can address outliers. Ensure raw data and code are shared in supplementary materials for peer validation .

Q. How should researchers design experiments to assess the ecological impact of this compound in wastewater systems?

- Methodological Answer : Conduct microcosm studies simulating wastewater conditions (aerobic/anaerobic, 20–30°C). Measure biodegradation rates via total organic carbon (TOC) analysis and toxicity via Daphnia magna bioassays. Use high-resolution MS to identify transformation products. Include negative controls (unspiked wastewater) and reference standards (e.g., OECD 301F guidelines) .

Q. What validation criteria are essential for predictive models of this compound’s physicochemical properties?

- Methodological Answer : Validate quantitative structure-activity relationship (QSAR) models using external datasets not included in training. Report root mean square error (RMSE) and R² values for solubility, logP, and pKa predictions. Cross-check with experimental data from peer-reviewed studies. Web servers hosting predictive tools must provide dynamic examples and validation protocols per .

Methodological Best Practices

- Data Presentation : Use tables to summarize comparative results (e.g., IC50 values across assays) and avoid duplicating figures in text .

- Reproducibility : Document instrument parameters (e.g., HPLC gradient profiles) and raw data deposition (e.g., Zenodo, GitHub) .

- Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when formulating research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。